Product packaging for 5-(Octadecyloxy)isophthalic acid(Cat. No.:CAS No. 143294-86-4)

5-(Octadecyloxy)isophthalic acid

Cat. No.: B120860
CAS No.: 143294-86-4
M. Wt: 434.6 g/mol
InChI Key: JAJBICIOMQKJMS-UHFFFAOYSA-N
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Description

Contextualizing Isophthalic Acid Derivatives in Supramolecular Chemistry

Isophthalic acid and its derivatives are fundamental building blocks in the realm of supramolecular chemistry. researchgate.netwikipedia.org These molecules possess two carboxylic acid groups positioned at the 1 and 3 positions of a benzene (B151609) ring, enabling them to form robust hydrogen bonds. wikipedia.org This characteristic allows them to act as versatile synthons, which are structural units within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. In supramolecular chemistry, these synthons self-assemble through non-covalent interactions to create larger, well-defined structures. mdpi.com

The applications of isophthalic acid derivatives are diverse, ranging from the formation of liquid crystals to their use as capping ligands for metal oxide nanoparticles. researchgate.netnih.gov For instance, they can form hydrogen-bonded complexes with other molecules, such as pyridine (B92270) derivatives, leading to the creation of supramolecular liquid crystals. researchgate.net Furthermore, isophthalic acid derivatives have been explored for their potential in biological and clinical applications, including the development of novel C1 domain ligands for protein kinase C (PKC), a key target in cancer therapy. nih.gov

Significance of 5-(Octadecyloxy)isophthalic Acid (ISA-OC18) as a Model System

Among the various derivatives of isophthalic acid, this compound (also known as ISA-OC18) has emerged as a particularly important model system for studying self-assembly phenomena. rsc.org The "OC18" designation refers to the 18-carbon octadecyloxy chain attached to the isophthalic acid core. This long alkyl chain plays a crucial role in the molecule's self-assembly behavior, influencing the resulting supramolecular structures. rsc.orgnih.gov

The interplay between the hydrogen bonding of the carboxylic acid groups and the van der Waals interactions of the long alkyl chains is a key factor in the multiphase self-assembly of these molecules. rsc.org This allows for the formation of different structures in the solid state, at the solid-solution interface, and in solution. rsc.org

Role in Two-Dimensional (2D) Self-Assembly Research

ISA-OC18 has been instrumental in advancing our understanding of two-dimensional (2D) self-assembly at the solid-liquid interface. researchgate.netresearchgate.net When these molecules are adsorbed onto a surface, such as highly oriented pyrolytic graphite (B72142) (HOPG), they can form highly ordered, two-dimensional crystalline structures. researchgate.netnih.gov

Scanning tunneling microscopy (STM) has been a powerful tool for visualizing these 2D assemblies, revealing how the arrangement of the molecules is influenced by factors such as the length of the alkyl chain. researchgate.netresearchgate.net In the case of 5-alkoxyisophthalic acid derivatives, they typically form close-packed arrays of interdigitating hydrogen-bonded ribbons. researchgate.net Unlike in three-dimensional crystals, the alkyl chains and the isophthalic acid groups are confined to the same plane on the surface, leading to a more complex 2D hydrogen-bonding pattern. researchgate.net The study of these 2D supramolecular structures is significant due to their potential applications in nanoscience and nanotechnology. researchgate.netrsc.org

Anisotropic Molecular Building Blocks in Supramolecular Systems

The molecular structure of ISA-OC18 is inherently anisotropic, meaning it has different properties in different directions. This anisotropy arises from the combination of the rigid, planar isophthalic acid headgroup and the flexible, linear octadecyl tail. This dual nature makes it a prime example of a compositionally anisotropic molecular building block. nih.gov

This anisotropy is a key driver in the formation of hierarchical structures. The directional hydrogen bonding of the carboxylic acid groups dictates the arrangement of the headgroups, while the van der Waals forces between the alkyl chains influence their packing. This ability to independently tailor interactions at different parts of the molecule is a powerful strategy for creating complex, functional supramolecular materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O5 B120860 5-(Octadecyloxy)isophthalic acid CAS No. 143294-86-4

Properties

IUPAC Name

5-octadecoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-24-20-22(25(27)28)19-23(21-24)26(29)30/h19-21H,2-18H2,1H3,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJBICIOMQKJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404994
Record name 5-(Octadecyloxy)isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143294-86-4
Record name 5-(Octadecyloxy)isophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for Investigating 5 Octadecyloxy Isophthalic Acid Self Assembly

Synthetic Approaches to 5-(Octadecyloxy)isophthalic Acid

The ability to study and manipulate the self-assembly of ISA-OC18 is predicated on its availability through reliable synthetic routes. This section outlines the established methods for its preparation, as well as the synthesis of related derivatives that provide comparative insights into the structure-directing factors of self-assembly.

Previously Reported Synthetic Methods for ISA-OC18

The synthesis of this compound (ISA-OC18) typically proceeds through a two-step process starting from a commercially available precursor, dimethyl 5-hydroxyisophthalate. The general synthetic strategy involves an etherification reaction followed by hydrolysis of the ester groups.

A common method for the etherification is the Williamson ether synthesis. In this reaction, the hydroxyl group of dimethyl 5-hydroxyisophthalate is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide, in this case, 1-bromooctadecane (B154017), to form the ether linkage. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) and may require heating to proceed at a reasonable rate.

Following the successful etherification to yield dimethyl 5-(octadecyloxy)isophthalate, the two methyl ester groups are hydrolyzed to the corresponding carboxylic acids. This is typically achieved by saponification using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixture of water and an organic solvent like ethanol (B145695) or methanol. The reaction mixture is usually heated under reflux to ensure complete hydrolysis. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salts to yield the final product, this compound, which can then be purified by recrystallization.

An alternative precursor for the synthesis is 5-hydroxyisophthalic acid. trea.comgoogle.comresearchgate.net Several methods for the preparation of 5-hydroxyisophthalic acid have been reported, including the hydrolysis of 5-bromoisophthalic acid in an aqueous alkaline solution in the presence of a copper catalyst. trea.comgoogle.com Another route involves the sulfonation of isophthalic acid followed by caustic fusion. trea.com Once 5-hydroxyisophthalic acid is obtained, it can be directly etherified with 1-bromooctadecane under basic conditions to yield ISA-OC18.

Table 1: General Synthetic Route for this compound

StepReactantsReagentsSolventProduct
1. EtherificationDimethyl 5-hydroxyisophthalate, 1-BromooctadecaneK₂CO₃Acetone or DMFDimethyl 5-(octadecyloxy)isophthalate
2. HydrolysisDimethyl 5-(octadecyloxy)isophthalateNaOH or KOH, then HClEthanol/WaterThis compound

Synthesis of Related Alkylamido Isophthalic Acid Derivatives

To better understand the role of different functional groups and alkyl chain configurations on self-assembly, researchers have synthesized a variety of related isophthalic acid derivatives. A notable class of these are the 5-alkylamido isophthalic acids. nih.gov The synthesis of these compounds also starts from a modified isophthalic acid core.

A general approach involves the use of 5-aminoisophthalic acid. This precursor can be acylated using an appropriate acid chloride or anhydride (B1165640) to introduce the desired alkylamido side chain. For instance, to synthesize a derivative with a specific alkyl chain length, 5-aminoisophthalic acid can be reacted with the corresponding alkyl acyl chloride in the presence of a base to neutralize the HCl byproduct.

Alternatively, a series of 5-alkylamido isophthalic acid derivatives with varying alkyl chain lengths have been synthesized to study their potential as supramolecular organogelators. nih.gov These syntheses often involve coupling 5-aminoisophthalic acid with the appropriate carboxylic acid using standard peptide coupling reagents. The resulting amides can then be purified and used in self-assembly studies. These studies have shown that both linear and branched alkyl chains can be incorporated, leading to materials with different gelation properties and self-assembled nanostructures. nih.gov

Scanning Tunneling Microscopy (STM) for Nanoscale Characterization

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic and molecular level. It has been instrumental in visualizing the self-assembled monolayers of this compound and its derivatives, providing unprecedented insights into their two-dimensional ordering.

In Situ STM at the Liquid-Solid Interface

A significant advantage of STM is its ability to operate in various environments, including at the interface between a liquid and a solid surface. This in situ capability is crucial for studying the self-assembly of ISA-OC18, which is typically deposited from a solution onto a substrate. researchgate.net By imaging the surface while it is in contact with the solution containing the molecules, researchers can directly observe the dynamic process of monolayer formation.

In a typical experiment, a droplet of a dilute solution of ISA-OC18 in an organic solvent (e.g., 1-phenyloctane, 1-octanol) is applied to a pristine, atomically flat conductive substrate, most commonly Highly Oriented Pyrolytic Graphite (B72142) (HOPG). The STM tip is then immersed in this droplet to image the adsorbed molecules. The resulting images reveal how the molecules arrange themselves on the surface, often forming highly ordered lamellar structures. These structures are stabilized by a combination of intermolecular hydrogen bonding between the carboxylic acid headgroups and van der Waals interactions between the long alkyl chains and between the chains and the substrate.

STM studies have shown that ISA-OC18 molecules typically form parallel rows on HOPG. Within each row, the isophthalic acid headgroups are oriented to form hydrogen bonds with their neighbors, creating a stable one-dimensional chain. The octadecyloxy tails of adjacent molecules interdigitate, maximizing van der Waals forces. The specific packing arrangement and the unit cell parameters of the 2D lattice can be determined with high precision from the STM images.

STM as a Nanolithography Tool in Self-Assembly Manipulation

Beyond its imaging capabilities, the STM can be used as a tool for manipulating matter at the nanoscale, a technique often referred to as STM nanolithography. In the context of ISA-OC18 self-assembly, the STM tip can be used to modify the molecular adlayer or the underlying substrate with high precision.

For example, by applying a voltage pulse between the STM tip and the substrate, it is possible to locally remove or modify the adsorbed molecules. This allows for the creation of patterns, such as lines or dots, within the self-assembled monolayer. This "top-down" approach can be used to create templates for the subsequent assembly of other molecules or nanoparticles.

Furthermore, the STM tip can be used to manipulate the domain boundaries within the self-assembled monolayer. It has been demonstrated that the STM tip can be used to remove covalently grafted defects on a substrate, which then allows for the selective merging and alignment of the self-assembled molecular domains of ISA-OC18. This level of control is crucial for designing and fabricating functional nanostructures with desired properties.

Substrate Preparation and Modification for Self-Assembly Studies

The nature and quality of the substrate surface play a critical role in the self-assembly of molecules like ISA-OC18. The substrate provides the template upon which the molecular network forms, and its properties can significantly influence the resulting structure. Therefore, meticulous preparation and, in some cases, deliberate modification of the substrate are essential for reproducible and well-defined self-assembly studies.

The most commonly used substrate for STM studies of ISA-OC18 self-assembly is Highly Oriented Pyrolytic Graphite (HOPG). researchgate.netresearchgate.net HOPG is favored due to its atomically flat terraces, which are ideal for the formation of large, well-ordered molecular domains. Preparation of a fresh HOPG surface is straightforward and is typically achieved by mechanical cleavage using adhesive tape. This process removes the top layers of the graphite, exposing a pristine and atomically clean surface for the self-assembly experiment.

Another substrate used in self-assembly studies is gold, particularly the Au(111) surface. researchgate.netresearchgate.net Gold surfaces can be prepared by thermal evaporation onto a suitable support, such as mica or silicon, followed by annealing to produce large, atomically flat terraces. Prior to use, gold substrates are often cleaned using methods such as piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV-ozone treatment to remove organic contaminants. For self-assembly from solution, the cleaned gold substrate is typically immersed in a dilute solution of the thiol-containing molecule. sigmaaldrich.com

Substrate modification can also be employed to control the self-assembly process. For instance, the surface can be chemically functionalized to create specific binding sites or to alter the surface energy. In the context of ISA-OC18, studies have been conducted on HOPG surfaces that have been modified by the covalent grafting of diazonium molecules. These grafted molecules act as pinning sites or domain boundaries, influencing the size and orientation of the resulting self-assembled domains of ISA-OC18. By controlling the density of these grafted defects, researchers can tune the morphology of the molecular adlayer.

Table 2: Common Substrates and Preparation Methods for ISA-OC18 Self-Assembly Studies

SubstrateKey PropertiesPreparation Method
Highly Oriented Pyrolytic Graphite (HOPG)Atomically flat terraces, conductive, chemically inertMechanical cleavage with adhesive tape
Gold (Au(111))Atomically flat terraces, conductive, allows for thiol-based self-assemblyThermal evaporation followed by annealing; cleaning with piranha solution or UV-ozone

Highly Oriented Pyrolytic Graphite (HOPG) as a Substrate

Highly Oriented Pyrolytic Graphite (HOPG) is a crucial substrate for studying the two-dimensional self-assembly of organic molecules like 5-OIA. acs.orgnih.gov Its atomically flat surface, large crystalline domains, and chemical inertness provide an ideal platform for the formation of ordered molecular adlayers. nih.gov The weak van der Waals forces between the adsorbate and the HOPG surface allow molecules to diffuse and organize into thermodynamically stable structures. nih.gov

Research has demonstrated that 5-OIA can form well-defined, self-assembled monolayers on HOPG at the solid-liquid interface. acs.orgnih.gov These organized structures are driven by a combination of intermolecular hydrogen bonding between the isophthalic acid moieties and van der Waals interactions between the long octadecyloxy chains. rsc.org The resulting two-dimensional crystalline lattices exhibit distinct patterns that can be visualized using high-resolution microscopy techniques. acs.orgnih.govrsc.org Furthermore, these 5-OIA layers can serve as a template for the subsequent assembly of other molecules, such as porphyrins, demonstrating the potential for creating complex, hierarchical nanostructures. acs.orgnih.gov The structure of these multi-component layers is influenced by factors like the concentration of the solution and the nature of the solvent. acs.orgnih.gov

SubstrateMoleculeKey Findings
Highly Oriented Pyrolytic Graphite (HOPG)This compound (5-OIA)Forms self-assembled monolayers at the solid-liquid interface. acs.orgnih.gov
5-OIA covered HOPGNickel(II)- and VanadyloctaethylporphyrinFormation of distinct monolayer structures influenced by the 5-OIA template. acs.orgnih.gov

Covalent Surface Modification via Aryl Grafting

Beyond physisorption on substrates like HOPG, covalent modification of surfaces with molecules like this compound offers a robust method for creating stable and functional interfaces. Aryl grafting is a powerful technique to achieve this covalent attachment.

Electrochemical methods provide a versatile and controllable approach to graft aryl layers onto conductive surfaces. This process typically involves the reduction of an aryldiazonium salt precursor. In the context of 5-OIA, a corresponding diazonium salt derivative would be synthesized. The electrochemical reduction of this salt at an electrode surface generates highly reactive aryl radicals.

These radicals then readily attack the surface, forming strong, covalent carbon-carbon or carbon-oxygen bonds. This method is advantageous because the grafting process can be precisely controlled by manipulating electrochemical parameters such as the applied potential and the duration of the electrolysis.

A significant advantage of electrochemical grafting is the ability to tune the density of the grafted molecules on the surface. By carefully controlling the experimental conditions, such as the concentration of the diazonium salt and the electrochemical parameters, it is possible to control the thickness and coverage of the resulting organic layer.

This control allows for the creation of surfaces with varying properties. For instance, a high grafting density can lead to the formation of a densely packed monolayer, which can act as a barrier or a passivating layer. Conversely, a lower grafting density can introduce controlled surface defects or create specific binding sites. These "defects" are not necessarily imperfections but can be intentionally designed features for further chemical reactions or to influence the subsequent adsorption and self-assembly of other molecules.

Complementary Characterization Techniques

To fully understand the self-assembled structures of this compound, a combination of characterization techniques is essential. These methods provide complementary information on the topography, structure, and chemical nature of the molecular layers.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanoscale. It can provide detailed topographical information about the self-assembled monolayers of 5-OIA. AFM has been used to visualize the nanofibrous structures formed by derivatives of isophthalic acid, revealing their dimensions and organization. For instance, the width of nanofibers of a related compound, 5-alkylamido isophthalic acid, has been measured to be in the range of 4.6 to 11.5 nm using AFM and other microscopy techniques. nih.gov

Raman Spectroscopy and Microscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. It is highly sensitive to the chemical structure and molecular environment. Raman spectroscopy can be used to confirm the presence of 5-OIA on a surface and to study the nature of the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. The Raman spectrum of isophthalic acid, a core component of 5-OIA, shows characteristic bands corresponding to C-H bending, C=O stretching, C-O stretching, and OCO bending modes. researchgate.net By analyzing the shifts and changes in intensity of these Raman bands, insights into the molecular orientation and packing within the self-assembled layer can be obtained.

CompoundRaman Peak (cm⁻¹)Vibrational Mode Assignment
Isophthalic Acid~1665C=O stretching
Isophthalic Acid~1400C-H bending
Isophthalic Acid~1200C-O stretching
Isophthalic Acid~1060C-H twisting
Isophthalic Acid~680OCO bending

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative elemental and chemical state information of the top 1-10 nanometers of a material. When applied to the study of self-assembled monolayers of this compound, XPS can yield a wealth of information regarding the integrity and structure of the film.

Detailed Research Findings:

While specific XPS data for this compound is not extensively available in public literature, we can infer the expected results based on studies of similar long-chain alkoxy-substituted aromatic acids. nih.govnih.gov The analysis would focus on the high-resolution spectra of the C 1s, O 1s, and, if on a suitable substrate like gold, the Au 4f or Si 2p core levels.

The C 1s spectrum is expected to be complex, requiring deconvolution to identify the different chemical environments of the carbon atoms. The long octadecyl chain would contribute a large peak corresponding to C-C and C-H bonds at a binding energy of approximately 285.0 eV. The carbon atoms of the benzene (B151609) ring (C-Ar) would appear at a slightly higher binding energy, around 284.6-284.8 eV. The carbon atom attached to the ether oxygen (C-O) would be shifted to approximately 286.5 eV, and the carboxylic acid carbons (O=C-OH) would be found at the highest binding energy, typically around 289.0 eV, due to the highly oxidizing environment.

The O 1s spectrum would also be deconvoluted into two main peaks. The peak at a lower binding energy (around 532.5 eV) would correspond to the ether oxygen (C-O-C), while the peak at a higher binding energy (around 533.5 eV) would be attributed to the two oxygen atoms of the carboxylic acid groups (C=O and C-OH). The relative areas of these peaks can confirm the stoichiometry of the molecule on the surface.

Analysis of the substrate signal can provide information about the monolayer's coverage and thickness. For instance, the attenuation of the substrate's photoelectron signal (e.g., Au 4f) after the formation of the monolayer can be used to calculate the thickness of the organic film.

Table 1: Expected XPS C 1s Peak Assignments and Binding Energies for Self-Assembled this compound

Carbon EnvironmentExpected Binding Energy (eV)
C-C, C-H (Alkyl Chain)~285.0
C-Ar (Aromatic Ring)~284.7
C-O (Ether Linkage)~286.5
O=C-OH (Carboxylic Acid)~289.0

Table 2: Expected XPS O 1s Peak Assignments and Binding Energies for Self-Assembled this compound

Oxygen EnvironmentExpected Binding Energy (eV)
C-O-C (Ether)~532.5
O=C-OH (Carboxylic Acid)~533.5

Angle-resolved XPS (ARXPS) could further be employed to determine the molecular orientation within the self-assembled monolayer. By varying the take-off angle of the photoelectrons, the relative intensities of the peaks from the alkyl chain and the aromatic headgroup can be used to deduce the tilt angle of the molecules with respect to the surface. For long-chain molecules like this compound, a high degree of vertical orientation is often expected to maximize van der Waals interactions between the alkyl chains. nih.gov

Thin Film Circular Dichroism Spectropolarimetry (for chiral aspects)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. Although this compound is an achiral molecule, it can form chiral supramolecular assemblies through a phenomenon known as spontaneous chiral symmetry breaking. This is particularly relevant in the context of self-assembly on surfaces, where intermolecular interactions can guide the molecules to pack in a non-centrosymmetric, and therefore chiral, fashion. nih.gov Thin Film Circular Dichroism Spectropolarimetry is the application of CD to these solid-state assemblies.

Detailed Research Findings:

There are no specific reports on the thin film CD analysis of this compound in the scientific literature. However, the principles of supramolecular chirality and its characterization by CD are well-established for other achiral molecules that form chiral aggregates. nih.govmdpi.com

The formation of chiral structures from achiral this compound would be driven by the intricate interplay of hydrogen bonds between the isophthalic acid moieties and the van der Waals forces of the long octadecyloxy chains. nih.gov These interactions could lead to the formation of helical or twisted ribbon-like structures. If such chiral domains are formed in a thin film, they would exhibit a CD signal.

A typical thin film CD spectrum would show positive or negative Cotton effects at the absorption wavelengths of the aromatic chromophore of the isophthalic acid core. The sign of the Cotton effect (positive or negative) would indicate the handedness (right- or left-handed) of the supramolecular assembly. The intensity of the CD signal would be proportional to the degree of chiral ordering within the film.

Table 3: Hypothetical Thin Film Circular Dichroism Findings for Chiral Assemblies of this compound

Spectroscopic FeatureInterpretation
Non-zero CD signalPresence of chiral supramolecular assemblies.
Sign of Cotton Effect (+/-)Indicates the handedness (e.g., P- or M-helicity) of the assemblies.
Wavelength of CD MaximaCorresponds to the electronic transitions of the isophthalic acid chromophore.
CD IntensityProportional to the enantiomeric excess of the chiral domains and the degree of organization.

Furthermore, techniques like Circularly Polarized Microscopy (CPM) could be used to visualize the spatial distribution of these chiral domains within the thin film. nih.gov This would provide valuable information on the size, shape, and homogeneity of the chiral structures. The ability to induce and control chirality in thin films of achiral molecules like this compound is of significant interest for applications in chiroptical devices and enantioselective separations.

Supramolecular Self Assembly Mechanisms of 5 Octadecyloxy Isophthalic Acid

Two-Dimensional (2D) Crystal Engineering and Monolayer Formation

5-(octadecyloxy)isophthalic acid is a premier subject for 2D crystal engineering, where molecules are designed to form specific, ordered structures on a surface. nih.govmpg.de Its self-assembly at the liquid-solid interface, typically from a solution of octanoic acid onto an atomically flat substrate, is a thermodynamically controlled process that results in the formation of extensive, well-ordered monolayers. mdpi.comnih.gov

A key strategy in the 2D crystal engineering of this molecule involves the deliberate introduction of surface modulations to guide the assembly process. Covalently grafted aryl groups on a graphite (B72142) surface, for instance, act as engineered defects. nih.govrsc.org These defects function as physical barriers, interrupting the growth of large crystalline domains and effectively controlling the size and morphology of the resulting monolayer. nih.govmpg.dersc.orgresearchgate.net This approach allows for the creation of polycrystalline surfaces with tailored domain sizes.

The prochiral nature of the this compound molecule adds another layer of complexity and control. On an achiral surface like HOPG, the molecules can adsorb in one of two mirror-image conformations, leading to the formation of distinct chiral domains (designated as 'L' and 'R'). mdpi.comresearchgate.net This spontaneous chiral resolution on a non-chiral substrate is a significant finding in 2D crystal engineering, with potential applications in the development of chiral surfaces.

Formation of Lamellar Structures and Close-Packed Arrays

The hallmark of this compound self-assembly on flat substrates is the formation of highly ordered lamellar structures. mdpi.comrsc.orgresearchgate.net These structures are primarily stabilized by two sets of interactions: hydrogen bonding between the carboxylic acid groups and van der Waals forces between the interdigitated alkyl chains. nih.govmpg.de

STM imaging reveals that the fundamental building block of the lamella is a double row of isophthalic acid headgroups. nih.govmpg.de Within these rows, the molecules are linked by robust hydrogen bonds. The long octadecyloxy chains extend outwards from these hydrogen-bonded backbones, interdigitating with the chains from the neighboring row to form a close-packed, ordered lamella. nih.govmpg.dersc.org

The assembly can result in different structural polymorphs, which are distinct crystalline forms of the same compound. These polymorphs exhibit different packing arrangements of the alkoxy chains. umons.ac.be The formation of these close-packed arrays can be influenced by the environment; for example, they can be induced on chemically modified surfaces at concentrations where self-assembly does not readily occur on pristine surfaces, demonstrating that surface interactions can lower the energy barrier for crystallization. researchgate.net

ParameterDescriptionSource
Primary Structure Lamellar, consisting of H-bonded double-rows of isophthalic acid moieties. nih.govmpg.dersc.org
Key Interactions 1. Hydrogen bonding (Carboxylic acid groups) 2. Van der Waals forces (Alkyl chains) nih.govmpg.de
Alkyl Chain Arrangement Interdigitated within the lamellae. mdpi.comrsc.orgrsc.org
Polymorphism Different packing arrangements of alkoxy chains can lead to multiple polymorphs. umons.ac.be

Ordered Supramolecular Structures on Atomically Flat Substrates

The choice of substrate is paramount for the formation of high-quality 2D crystals. Atomically flat substrates, particularly Highly Oriented Pyrolytic Graphite (HOPG), provide an ideal, low-corrugation surface that allows the molecules to diffuse and find their thermodynamic minimum, leading to the formation of large, well-ordered domains. mdpi.comnih.govmpg.de

Scanning Tunneling Microscopy (STM) has been the primary tool for studying these supramolecular structures, providing real-space images with sub-molecular resolution. mdpi.comnih.govresearchgate.net On pristine HOPG, this compound spontaneously forms domains that can range from 1,500 to 4,000 nm² in size at room temperature. nih.govmpg.de These domains belong to a single polymorph characterized by the lamellar packing of interdigitated alkyl chains. nih.govmpg.de

The interaction between the molecule and the substrate can also induce chirality. The prochiral this compound molecules form chiral lamellae on the achiral HOPG surface, resulting in an equivalent number of left- and right-handed domains across the surface. mdpi.comresearchgate.net This demonstrates a sophisticated level of structural control originating from the interplay between intermolecular and molecule-substrate interactions.

SubstrateTechniqueKey FindingsDimensionsSource
HOPG STMFormation of large, well-ordered domains of a lamellar polymorph.1,500 - 4,000 nm² nih.govmpg.de
HOPG STMSpontaneous formation of distinct left- and right-handed chiral domains.N/A mdpi.comresearchgate.net
Arylated Graphite STMGrafted surface defects disrupt networks and alter crystal growth.N/A nih.govrsc.org

Nucleation, Growth, and Ripening Stages of 2D Crystallization

The formation of a 2D monolayer is a dynamic process that follows the classical crystallization pathway of nucleation, growth, and ripening. nih.govrsc.org The self-assembly of this compound provides a model system to study these fundamental stages at the nanoscale.

Nucleation is the initial step where molecules aggregate to form a stable crystalline seed. The presence of surface defects, such as the aforementioned grafted aryl groups, can significantly alter this process by acting as preferential nucleation sites or, conversely, by inhibiting nucleation. nih.govrsc.org

Once a nucleus is formed, it enters the growth phase, expanding as more molecules from the solution adsorb onto the crystal lattice. The density and distribution of surface defects play a crucial role in this stage, dictating the ultimate size and shape of the crystalline domains. nih.govrsc.org

The final stage is ripening , often described by the Ostwald ripening phenomenon, where larger, more thermodynamically stable domains grow at the expense of smaller, less stable ones. nih.govrsc.org This process has been directly visualized in the this compound system. In a remarkable demonstration of nanomanipulation, the STM tip can be used to selectively remove individual surface defects, triggering a localized ripening process that can be monitored in situ. nih.govrsc.org Furthermore, studies using nanocorrals—nanoscale areas of pristine graphite surrounded by modified regions—have shown that nucleation and growth can be controlled through physical confinement. researchgate.net

Thermodynamic and Kinetic Aspects of 5 Octadecyloxy Isophthalic Acid Self Assembly

Quantitative Thermodynamic Assessment of Monolayer Formation

The spontaneous formation of ordered, two-dimensional (2D) crystals from 5-(octadecyloxy)isophthalic acid at interfaces is fundamentally a thermodynamic process, driven by a decrease in the system's free energy.

The formation of Self-Assembled Monolayer Networks (SAMNs) at a liquid/solid interface can be thermodynamically assessed by determining the change in Gibbs free energy (ΔG). This value encapsulates the enthalpic (ΔH) and entropic (ΔS) contributions to the self-assembly process. For such systems, studying the effect of concentration allows for a thermodynamic assessment in terms of Gibbs free energy. researchgate.net The process is generally considered to be enthalpically driven. researchgate.net

While a precise calculation of the Gibbs free energy for the self-assembly of this compound is not extensively documented in publicly available research, the thermodynamic parameters can be conceptually understood through the following relationship:

ΔG = ΔH - TΔS

Thermodynamic ParameterDescription in the Context of Self-Assembly
ΔG (Gibbs Free Energy) The overall energy change that determines the spontaneity of the self-assembly process. A negative value indicates a spontaneous formation of the monolayer.
ΔH (Enthalpy) Represents the change in heat content. It is primarily driven by the formation of intermolecular hydrogen bonds between the isophthalic acid moieties and the van der Waals interactions between the long alkyl chains.
ΔS (Entropy) Reflects the change in disorder. The process involves a decrease in entropy as the molecules transition from a disordered state in solution to a highly ordered monolayer.
T (Temperature) The absolute temperature at which the self-assembly occurs.

This table outlines the conceptual basis for the thermodynamic assessment of this compound self-assembly.

The length of the alkyl chain in 5-alkoxyisophthalic acids is a critical determinant of the self-assembly behavior and, consequently, its thermodynamics. For long-chain derivatives such as this compound (C18ISA), van der Waals forces between the interdigitated alkyl chains become the dominant interaction. nih.gov This is in contrast to shorter-chain CnISAs where hydrogen bonding plays a more dominant role. nih.gov

The increased contribution of van der Waals interactions with longer alkyl chains generally leads to a more negative enthalpy of formation, thus favoring the self-assembly process. Studies on various amphiphilic molecules have shown that the elongation of the alkyl chain can lead to stronger aggregation driven by these forces. nih.gov The self-assembly of long-chain CnISAs, including the C18 variant, is typically solvent-independent, a testament to the strength of the intermolecular interactions within the monolayer. nih.gov

Alkyl Chain LengthDominant InteractionInfluence on Self-Assembly
Short (e.g., C2-C6) Hydrogen BondingForms H-bonding-dominated structures; can be solvent-dependent. nih.gov
Medium (e.g., C6-C9) MixedExhibits solvent-dependent morphologies. nih.gov
Long (e.g., C10, C18) Van der Waals ForcesDisplays van der Waals-dominated, solvent-independent structures. nih.gov

This table summarizes the general influence of alkyl chain length on the self-assembly of 5-alkoxyisophthalic acids based on available research.

Cooperative Processes in Self-Assembly

The self-assembly of molecules like this compound can proceed through a cooperative mechanism, which is characterized by a nucleation-elongation process. This is distinct from an isodesmic mechanism where all steps of aggregation have the same equilibrium constant. In a cooperative supramolecular polymerization, the initial formation of a nucleus is thermodynamically less favorable than the subsequent elongation of the assembly. wikipedia.org

The elongation equilibrium constant, Ke, quantifies the thermodynamic favorability of adding a monomer to an already existing supramolecular polymer chain. In a cooperative model, Ke is significantly larger than the equilibrium constant for nucleation (Knuc). While specific values for this compound are not reported, the concept is central to understanding the formation of its long, ordered lamellae.

The degree of cooperativity, σ, is a dimensionless parameter that represents the ratio of the nucleation equilibrium constant to the elongation equilibrium constant (σ = Knuc / Ke). A smaller value of σ indicates a higher degree of cooperativity. In a highly cooperative system, there is a sharp transition from a monomeric state to a polymeric state upon a small change in concentration or temperature. For an isodesmic process, σ is equal to 1. wikipedia.org Although not quantitatively determined for this compound, related systems of 5-alkoxyisophthalic acid derivatives have been noted for their high positive cooperativity in forming self-assembled networks.

ParameterDefinitionSignificance in Cooperative Self-Assembly
Knuc Equilibrium constant for the initial nucleation step.Represents the thermodynamically less favorable initiation of the assembly.
Ke Equilibrium constant for the elongation of the polymer chain.In cooperative systems, Ke > Knuc, indicating that chain growth is highly favorable once a nucleus is formed.
σ Degree of Cooperativity (Knuc / Ke)A small σ value signifies high cooperativity, leading to the formation of well-defined, long supramolecular structures.

This table explains the key parameters in the cooperative self-assembly model.

Kinetic Studies of Monolayer Formation

The formation of a self-assembled monolayer is a dynamic process that occurs over time. Kinetic studies focus on the rate at which these monolayers form and the mechanisms that govern this process. Generally, the formation of SAMs involves two main stages: an initial, rapid adsorption of molecules to the surface, followed by a slower, two-dimensional organization into the final, ordered structure. wikipedia.org This latter stage can involve the formation and growth of ordered domains. nih.gov

For this compound, scanning tunneling microscopy (STM) has been instrumental in observing the resulting structures, such as the formation of chiral lamellae with interdigitated alkyl chains. mdpi.com The kinetics of the formation of these structures can be influenced by factors such as the concentration of the solution, the temperature, and the nature of the substrate. The process often follows models like the Langmuir or Avrami kinetics, where the rate of deposition is proportional to the available free surface area. wikipedia.org However, specific kinetic parameters such as rate constants for the monolayer formation of this compound are not detailed in the reviewed literature.

Temperature-Dependent Kinetics of Molecular Adsorption

The kinetics of molecular adsorption of long-chain molecules like this compound are significantly influenced by temperature. While specific studies on this exact molecule are limited, research on analogous systems, such as alkylated glycine (B1666218) derivatives at a liquid/solid interface, provides valuable insights into the thermodynamic and kinetic principles at play. researchgate.net In such systems, scanning tunneling microscopy (STM) performed with an in-situ heating stage allows for a comprehensive examination of the concentration-temperature phase space for 2D network formation.

These investigations reveal that the formation of self-assembled molecular networks is an enthalpically driven process. By studying the system at various temperatures, it is possible to determine the enthalpic and entropic contributions to the Gibbs free energy (ΔG) of monolayer formation.

Table 1: Thermodynamic Parameters for the Self-Assembly of an Alkylated Glycine Derivative at the 1-phenyloctane/HOPG Interface (Analogous System)

Thermodynamic ParameterValue
Enthalpy of Adsorption (ΔH°)-45 ± 2 kJ/mol
Entropy of Adsorption (ΔS°)-90 ± 7 J/(mol·K)

Data adapted from a study on an analogous alkylated glycine derivative system, providing a conceptual framework for understanding the thermodynamics of this compound self-assembly. researchgate.net

The negative enthalpy change indicates that the self-assembly is an exothermic process, favored by the formation of stable intermolecular and molecule-substrate bonds. The negative entropy change suggests a decrease in the system's disorder as the molecules transition from a disordered state in solution to a highly ordered monolayer on the surface. The interplay between these enthalpic and entropic factors dictates the temperature dependence of the adsorption kinetics. At higher temperatures, the increased thermal energy can overcome the enthalpic advantage of adsorption, leading to a decrease in surface coverage as the entropic penalty for ordering becomes more significant.

Localized Ostwald Ripening Triggered by In Situ Degrafting

Ostwald ripening is a phenomenon observed in self-assembled monolayers where larger, more stable domains grow at the expense of smaller, less stable ones. This process is driven by the reduction of the total interfacial free energy of the system. In the context of this compound, this process can be particularly complex.

While direct evidence for "in situ degrafting" as a trigger for Ostwald ripening in this compound monolayers is not extensively documented, the concept can be understood through the dynamic nature of the bonds involved. The term "degrafting" in this context could refer to the temporary detachment of the octadecyloxy chain from the surface or the breaking of hydrogen bonds between the isophthalic acid headgroups. Such events, potentially induced by thermal fluctuations or solvent interactions, would create mobile molecules or vacancies at the edges of assembled domains. These mobile species can then diffuse across the surface and attach to a larger, more energetically favorable domain, leading to localized Ostwald ripening. The long alkyl chains are crucial in this process as their interaction with the substrate and with each other dictates the stability of the assembled domains. researchgate.net

Minimizing Kinetic Trapping in On-Surface Synthesis (related to 2D Covalent Organic Frameworks)

Kinetic trapping is a significant challenge in the on-surface synthesis of 2D Covalent Organic Frameworks (COFs), where molecules can become locked in non-ideal, metastable configurations, hindering the formation of large, well-ordered crystalline domains. This is particularly relevant when using functionalized molecules like this compound as precursors.

Strategies to minimize kinetic trapping focus on providing the system with sufficient energy to overcome the activation barriers for bond formation and rearrangement, allowing the system to reach its thermodynamic minimum. One effective approach is the use of reversible reactions, which allow for the correction of errors in the growing framework. For imine-linked 2D COFs, for example, the formation process can be surprisingly rapid, with signs of crystallinity appearing within minutes. researchgate.net

Thermal annealing is another critical tool. By carefully controlling the temperature, it is possible to facilitate the stepwise formation and transformation of 2D COFs. researchgate.net A controlled thermal stimulus can provide the necessary energy for molecules to escape kinetic traps and rearrange into more stable, crystalline structures. The balance between kinetic and thermodynamic factors is crucial; the temperature must be high enough to promote diffusion and reaction but not so high as to induce disorder or unwanted side reactions.

In the synthesis of 2D COFs from prochiral monomers, real-time monitoring of the growth kinetics by STM has shown that factors such as precursor concentration, sample bias, and solvent choice significantly impact the quality of the resulting framework. These parameters can be tuned to control molecular reactivity and the self-assembly process, thereby minimizing defects that arise from the restricted degrees of freedom of molecules on a surface.

Advanced Research Directions and Potential Applications

Controlling Molecular Functions and Lateral Structures at the Nanoscale

The unique molecular structure of 5-(Octadecyloxy)isophthalic acid, featuring a rigid aromatic core with two carboxylic acid groups and a long, flexible octadecyloxy chain, makes it an ideal candidate for the construction of highly ordered two-dimensional (2D) supramolecular networks on surfaces. The interplay of hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the alkyl chains allows for precise control over the self-assembly process at the liquid-solid interface.

Engineering Porous Patterns with Tunable Distances

The self-assembly of this compound and its analogues can lead to the formation of nanoporous networks. These porous structures are a consequence of the specific hydrogen-bonding motifs adopted by the isophthalic acid units. Typically, isophthalic acid molecules can form cyclic hexamers through hydrogen bonds, creating well-defined cavities. The size and shape of these pores can be tuned by the strategic design of the substituent groups on the isophthalic acid core.

Studies on isophthalic acid-based monolayers have revealed row-like structures with an average inter-row distance of 8.67 Å, which is three times the Au-Au distance on a Au(111) substrate. rsc.org However, slight variations in this distance have been observed, which are attributed to correlated tilts and rotations of the molecules in opposite directions. rsc.org The presence of the bulky octadecyloxy chain in this compound is expected to play a crucial role in defining the dimensions of the porous networks. By modifying the length of the alkoxy chain or introducing other functional groups, it is possible to engineer porous patterns with tunable distances, which is of great interest for applications in molecular sieving, sensing, and templated growth of other nanomaterials.

Directed Monolayer Reconstructions

The ability to dynamically alter the structure of self-assembled monolayers is a key area of research in nanotechnology. For monolayers of molecules like this compound, it is conceivable to induce structural transformations using external stimuli such as light, heat, or an electric field from an STM tip. While specific research on directed monolayer reconstructions of this compound is emerging, studies on related systems provide a proof of principle.

The hydrogen bonds that dictate the formation of the supramolecular network are relatively weak and can be broken or reformed. This allows for the possibility of monolayer reconstruction. For example, the application of a voltage pulse from an STM tip could potentially induce a local reorganization of the molecules, leading to a different packing arrangement or a change in the porous structure. This level of control would enable the creation of dynamic molecular-scale devices and rewritable molecular templates.

Relevance to Organic Semiconductors and Defect-Free Crystal Formation

Metal-free organic crystals are gaining attention as a viable alternative to traditional inorganic materials for applications in optoelectronics and sensing. rsc.org Isophthalic acid and its derivatives are promising candidates in this area due to their ability to form well-ordered crystalline structures. The positioning of the carboxylic groups in isophthalic acid influences the electronic delocalization in the excited states, which in turn affects the material's fluorescence and phosphorescence properties. rsc.org

The compound this compound is particularly relevant for the development of organic semiconductors due to its excellent thermal stability and optical properties. guidechem.com Its use in the synthesis of liquid crystal materials for displays and optoelectronic devices is a testament to its potential. guidechem.com The self-assembly properties of this molecule are crucial for achieving the high degree of order required for efficient charge transport in organic semiconductors. The formation of defect-free, large-area crystalline domains is a major challenge in this field, and the tailored molecular design of compounds like this compound offers a promising route to overcome this hurdle. The long alkyl chain can promote the necessary molecular organization for the formation of high-quality crystals.

Future Outlook in Self-Assembly and STM Research

The future of research on this compound and related compounds is bright, with many exciting avenues to explore. The continued investigation of their self-assembly behavior on various substrates will undoubtedly lead to the discovery of new and complex supramolecular structures. The use of advanced STM techniques will not only allow for the visualization of these structures with unprecedented resolution but also enable the manipulation of individual molecules and the study of their dynamic behavior.

A key area of future research will be the integration of these self-assembled monolayers into functional devices. This could involve using the nanoporous networks as templates for the growth of quantum dots or as molecular-scale electronic circuits. The ability to control the electronic properties of the monolayers by tuning their structure will be a major focus. Furthermore, the exploration of the interplay between the hydrogen bonding and van der Waals interactions in these systems will provide deeper insights into the fundamental principles of supramolecular chemistry. researchgate.netrsc.org

Liquid Crystal Formation (for related isophthalic acid derivatives)

Isophthalic acid derivatives are known to exhibit liquid crystalline properties. researchgate.net A liquid crystal is a state of matter that has properties between those of a conventional liquid and those of a solid crystal. libretexts.org For instance, a liquid crystal may flow like a liquid, but its molecules may be oriented in a crystal-like way. libretexts.org The elongated and rigid structure of the isophthalic acid core, combined with flexible side chains, is a common molecular design for liquid crystal-forming compounds, known as mesogens.

The compound this compound is widely used in the synthesis of liquid crystal materials. guidechem.com The long octadecyloxy chain provides the necessary flexibility and anisotropic shape that promotes the formation of liquid crystalline phases over a specific temperature range. These materials are crucial components in liquid crystal displays (LCDs) and other optoelectronic devices, where their ability to align in response to an electric field is exploited. guidechem.com The synthesis of novel isophthalic acid-based mesogens with tailored properties, such as a broader liquid crystal temperature range or faster switching speeds, remains an active area of research.

PropertyValueSource
CAS Number 143294-86-4 guidechem.comnih.govbldpharm.comchemicalbook.comsigmaaldrich.com
Molecular Formula C26H42O5 guidechem.comnih.govbldpharm.com
Molecular Weight 434.617 g/mol guidechem.comnih.govbldpharm.comsigmaaldrich.com
Melting Point 157-161 °C guidechem.comchemicalbook.com
Appearance White solid guidechem.com

Organogelation (for related isophthalic acid derivatives)

Certain derivatives of isophthalic acid have been shown to be effective organogelators, capable of gelling a wide range of organic solvents at low concentrations. researchgate.netnih.gov Organogels are three-dimensional networks of self-assembled gelator molecules that entrap a liquid organic solvent. scispace.com The formation of these gels is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

The key to the gelating ability of isophthalic acid derivatives often lies in the presence of a secondary hydrogen-bonding group, such as an amide or urea, in addition to the carboxylic acid groups. nih.gov This allows for the formation of extended, fibrous structures that entangle to form the gel network. For example, 5-alkylamido isophthalic acids have been shown to be efficient gelators for low-polarity solvents. nih.gov One such derivative with a branched 24-carbon atom tail-group has been described as a "supergelator," capable of gelling up to twenty different organic solvents. nih.gov These organogels have potential applications in areas such as controlled release, templating materials, and environmental remediation, for instance, in the selective gelation of oil from oil-water mixtures. nih.gov

Q & A

Basic Research Questions

What are the optimal synthetic routes for 5-(Octadecyloxy)isophthalic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves esterification or etherification of isophthalic acid derivatives. A stepwise approach includes:

Pre-functionalization : Introduce the octadecyloxy group via nucleophilic substitution using 5-hydroxyisophthalic acid and 1-bromooctadecane in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via HPLC or TLC .

Acid activation : Hydrolyze esters under acidic conditions (e.g., HCl/THF) to regenerate carboxylic acid groups. Monitor reaction progress via FT-IR for loss of ester carbonyl peaks (~1730 cm⁻¹) .
Optimization : Vary temperature (60–100°C), solvent polarity, and catalyst loading to maximize yield. Use Design of Experiments (DoE) to identify critical parameters .

What spectroscopic techniques are most effective for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC). The octadecyl chain’s methylene protons (~1.2 ppm) and aromatic protons (~8.2 ppm) should integrate in a 34:2 ratio. Discrepancies may arise from incomplete substitution; verify via DEPT-135 for quaternary carbons .
  • FT-IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and absence of ester groups. Overlapping peaks can be deconvoluted using software like OMNIC .
  • Mass Spectrometry (ESI-MS) : Compare experimental [M-H]⁻ m/z with theoretical values. Contamination from residual solvents (e.g., DMF) may cause adducts; use high-resolution MS for unambiguous identification .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb powder spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid generating dust to minimize inhalation risks .
  • Storage : Store in airtight containers at -20°C under desiccant to prevent hydrolysis. Label containers with CAS number (see SDS for specific guidance) .

Advanced Research Questions

How can crystallographic data for this compound derivatives resolve contradictions in reported crystal packing motifs?

Methodological Answer:

Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). For microcrystalline samples, employ synchrotron-based PXRD .

Structure Refinement : Apply SHELXL-2018 for least-squares refinement. Discrepancies in unit cell parameters may arise from solvent inclusion; compare PLATON-squeezed voids with solvent content .

Validation : Cross-check hydrogen-bonding networks (e.g., O-H···O interactions) with Mercury’s visualization tools. Inconsistent packing may stem from alkyl chain conformational flexibility; use DFT (B3LYP/6-31G*) to model low-energy conformers .

What strategies enhance the integration of this compound into metal-organic frameworks (MOFs) for gas storage applications?

Methodological Answer:

Ligand Design : Exploit the ligand’s conformational flexibility by varying solvent (e.g., DMF vs. water) during MOF synthesis. The octadecyl chain can induce hydrophobic pores, optimizing CO₂/N₂ selectivity .

Post-Synthetic Modification (PSM) : Functionalize carboxylic acid groups with transition metals (e.g., Cu²⁺) via solvothermal reactions (120°C, 24 hrs). Monitor coordination via EXAFS and IR .

Performance Testing : Measure BET surface area and gas adsorption isotherms (77 K for N₂, 298 K for CO₂). Compare with control MOFs lacking alkyl chains to assess pore-size effects .

How do conflicting spectral and computational data for this compound’s electronic properties inform its application in photoresponsive materials?

Methodological Answer:

UV-Vis/FL Spectroscopy : Measure absorbance (λmax ~270 nm for π→π* transitions) and fluorescence quenching in polar solvents. Discrepancies between experimental and TD-DFT results may arise from solvent effects; recalculate using PCM models .

Electrochemical Analysis : Perform cyclic voltammetry in anhydrous acetonitrile (0.1 M TBAPF₆). Compare HOMO/LUMO levels with DFT (e.g., Gaussian 16, B3LYP/6-311++G**). Adjust for self-assembly effects in solid-state spectra .

What methodologies quantify the environmental impact of this compound in aqueous systems?

Methodological Answer:

Degradation Studies : Conduct hydrolysis at pH 4–10 (25–50°C). Monitor via LC-MS for cleavage products (e.g., isophthalic acid). Use QSAR models to predict ecotoxicity (e.g., ECOSAR) .

Adsorption Analysis : Measure soil/water partition coefficients (Kd) using batch tests. Compare octadecyl chain’s hydrophobicity with shorter analogs (e.g., C8/C12) to assess bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.